molecular formula C18H23N3O B8597617 6-[2-(2-Aminophenyl)ethyl]-N,N-diethylpyridine-3-carboxamide CAS No. 58754-51-1

6-[2-(2-Aminophenyl)ethyl]-N,N-diethylpyridine-3-carboxamide

Cat. No. B8597617
M. Wt: 297.4 g/mol
InChI Key: ZWADNMXEUFLORZ-UHFFFAOYSA-N
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Patent
US03931195

Procedure details

N,N-diethyl-6-(o-nitrostyryl)nicotinamide (16.3 g., 0.05 mole) reduced in 150 ml. of ethanol employing 0.1 g. of 10% palladium on carbon catalyst according to the procedure described in Example 2a for 2-(o-aminophenethyl)pyridine provides 6-(o-aminophenethyl)-N,N-diethylnicotinamide base. Addition of ethanolic hydrogen chloride to the nicotinamide base in ethanol provides 6-(o-aminophenethyl)-N,N-diethylnicotinamide dihydrochloride, m.p. 224°-226°C. (corr.).
Name
N,N-diethyl-6-(o-nitrostyryl)nicotinamide
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0.1 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:23][CH3:24])[C:4](=[O:22])[C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[N+:19]([O-])=O)=[N:7][CH:6]=1)[CH3:2].NC1C=CC=CC=1CCC1C=CC=CN=1>[Pd].C(O)C>[NH2:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[CH2:12][CH2:11][C:8]1[CH:9]=[CH:10][C:5]([C:4]([N:3]([CH2:23][CH3:24])[CH2:1][CH3:2])=[O:22])=[CH:6][N:7]=1

Inputs

Step One
Name
N,N-diethyl-6-(o-nitrostyryl)nicotinamide
Quantity
16.3 g
Type
reactant
Smiles
C(C)N(C(C1=CN=C(C=C1)C=CC1=C(C=CC=C1)[N+](=O)[O-])=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(CCC2=NC=CC=C2)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0.1 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(CCC2=NC=C(C(=O)N(CC)CC)C=C2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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